N‑Methyl Imidazole Hydrogen‑Bond Donor Ablation vs. N–H Analog (CAS 851288-59-0)
The N‑methyl substitution on the imidazole ring eliminates one hydrogen‑bond donor (HBD) relative to the N–H analog. The target compound has a computed HBD count of 1 (oxime O–H only), while the N–H congener (CAS 851288-59-0) has an HBD count of 2 (oxime O–H plus imidazole N–H) [1]. This single‑atom change is decisive for metalloenzyme inhibition: the imidazole N–H is frequently required for coordination to heme iron or zinc in CYP450 and carbonic anhydrase active sites. Loss of this donor precludes the binding mode available to the N–H analog and redirects the compound toward targets that accommodate a purely N‑methylimidazole coordination sphere [2].
| Evidence Dimension | Hydrogen‑Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | 1 (CAS 929974-03-8, N‑methyl) |
| Comparator Or Baseline | 2 (CAS 851288-59-0, N–H) |
| Quantified Difference | ΔHBD = −1 (complete loss of imidazole N–H donor) |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15) |
Why This Matters
Procurement of the N–H analog for metalloenzyme inhibitor screening will yield false‑negative results if the target requires a sterically compatible N‑methylimidazole ligand; only the N‑methyl compound can probe this distinct chemical space.
- [1] PubChem Computed Properties: Hydrogen Bond Donor Count = 1 for CID 41015251 (CAS 929974-03-8); Hydrogen Bond Donor Count = 2 for CID 6389354 (CAS 851288-59-0). View Source
- [2] Drinkwater N, Vu H, Lovell KM, Criscione KR, et al. Fragment-based screening by X-ray crystallography, MS and isothermal titration calorimetry to identify PNMT inhibitors. Biochem J. 2010. (Demonstrates that imidazole N–H engagement is critical for PNMT active-site binding). View Source
